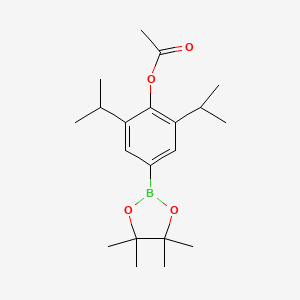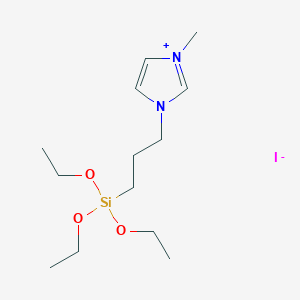
2-Bromo-6-methoxy-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H8BrNO . It is a colorless to pale-yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOC1=CC=CC(Br)=N1 . The InChI key for this compound is KMODISUYWZPVGV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a clear colorless to golden liquid . It has a molecular weight of 202.05 g/mol . The density of this compound is approximately 1.452 g/cm3 .Mécanisme D'action
- The primary target of 2-Bromo-6-methoxy-4-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This serine/threonine kinase plays a crucial role in modulating various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
- Inhibition of p38α MAP kinase has been explored as a therapeutic strategy for cytokine-driven diseases (e.g., rheumatoid arthritis, psoriasis) and neurodegenerative conditions (e.g., Parkinson’s disease, Alzheimer’s disease, multiple sclerosis) .
- By inhibiting p38α, it modulates the release of pro-inflammatory cytokines and other cellular responses .
- Downstream effects may involve altered gene expression, cytokine production, and cell survival pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-6-methoxy-4-methylpyridine has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized from a variety of starting materials. In addition, it has a variety of biological activities, making it a useful tool for studying the effects of drugs and other compounds on biological systems. However, this compound also has some limitations. It is a highly reactive compound, and can react with other compounds in the laboratory, resulting in unwanted side reactions.
Orientations Futures
There are several potential future directions for research on 2-Bromo-6-methoxy-4-methylpyridine. One potential direction is to explore its potential as an anti-inflammatory agent. It has already been found to inhibit cyclooxygenase enzymes, and further research could explore its potential as an anti-inflammatory drug. Another potential direction is to explore its potential as an anti-cancer agent. It has already been found to have anti-cancer activity, and further research could explore its potential as a cancer treatment. Additionally, further research could explore its potential as an antifungal agent, as it has already been found to have antifungal activity. Finally, further research could explore its potential as a building block for the synthesis of other organic compounds.
Méthodes De Synthèse
2-Bromo-6-methoxy-4-methylpyridine can be synthesized from a variety of starting materials, including 2-bromo-4-methylpyridine, 6-methoxy-4-methylpyridine, and bromoacetone. The most common method of synthesis is the reaction of 2-bromo-4-methylpyridine with 6-methoxy-4-methylpyridine in the presence of an acid catalyst. This yields a mixture of this compound and 4-methyl-6-methoxy-2-bromopyridine, which can be separated by column chromatography. Other methods of synthesis involve the reaction of bromoacetone with 2-bromo-4-methylpyridine, or the reaction of 2-bromo-4-methylpyridine with 6-methoxy-4-methylpyridine in the presence of a base.
Applications De Recherche Scientifique
2-Bromo-6-methoxy-4-methylpyridine has been studied extensively in the laboratory, and has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. It has been used in the synthesis of a number of pharmaceuticals, including the anti-inflammatory drug ibuprofen, the antifungal drug clotrimazole, and the anti-cancer drug imatinib. In addition, this compound has been used in the synthesis of agrochemicals, such as the herbicide paraquat, and in the production of other organic compounds, such as the dye rhodamine B.
Safety and Hazards
2-Bromo-6-methoxy-4-methylpyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Analyse Biochimique
Biochemical Properties
It is known to act as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases
Cellular Effects
It is known that compounds similar to 2-Bromo-6-methoxy-4-methylpyridine, such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Molecular Mechanism
It is known to act as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZKZEISEZUUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256807-52-9 |
Source


|
| Record name | 2-Bromo-6-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)

![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)




